molecular formula C5H3NO3S B1360311 5-Nitrothiophene-3-carbaldehyde CAS No. 75428-45-4

5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311
CAS No.: 75428-45-4
M. Wt: 157.15 g/mol
InChI Key: JYVNBTUBCTXNBI-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 75428-45-4 . It has a molecular weight of 157.15 and its linear formula is C5H3NO3S .


Synthesis Analysis

Thiophene derivatives, including this compound, are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which result in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H3NO3S . The molecular weight of this compound is 157.15 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and a flash point of 125.2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Nitrothiophene-3-carbaldehyde has been utilized in the synthesis of various chemical compounds. For instance, its reductive cyclization with triethyl phosphite can lead to the formation of different products, demonstrating its versatility in organic synthesis (Colburn, Iddon, Suschitzky, & Gallagher, 1979).
  • Another study highlighted its application in the synthesis of novel compounds with potential antileishmanial activity. This research exemplifies its role in creating derivatives for biological applications (Sadat-Ebrahimi et al., 2019).

Biological and Medicinal Chemistry

  • This compound has been explored for its biological activity. A study assessed its efficacy against various microorganisms, suggesting its potential use in developing antimicrobial agents (Morley & Matthews, 2006).
  • The compound has also been synthesized and evaluated for its antichagasic activity, demonstrating its potential in treating parasitic infections (Mester et al., 1991).

Radiation Damage Studies

  • Research on radiation damage in thiophene derivatives, including 5-nitrothiophene 3-carbaldehyde, has been conducted. These studies provide insights into the stability and reactivity of the compound under radiation, which could be relevant for materials science and radiation chemistry (Geoffroy et al., 1985).

Material Chemistry

  • This compound is also instrumental in material chemistry, particularly in the synthesis of novel organic compounds with specific physical or chemical properties. Its reactivity and ability to form various derivatives make it a valuable compound in materialscience and engineering research.

Organic Synthesis

  • The compound has been used in the synthesis of furan derivatives. It reacts with tosylmethyl isocyanide in the presence of potassium carbonate, showcasing its role in the formation of heterocyclic compounds, which are crucial in organic chemistry and drug development (Saikachi, Kitagawa, Sasaki, & Van Leusen, 1979).

Photocyclization Studies

  • Investigations into the photocyclization of imines derived from thiophene-3-carbaldehyde, including its nitro-substituted derivatives, have been conducted. These studies provide valuable information on the photophysical properties of these compounds, which could be important in photochemistry and the design of photoactive materials (Amati et al., 2006).

Safety and Hazards

5-Nitrothiophene-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thiophene derivatives, including 5-Nitrothiophene-3-carbaldehyde, have been the subject of many studies due to their wide range of biological activities and industrial applications . They are used in the synthesis of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of thiophene derivatives and their potential applications .

Biochemical Analysis

Biochemical Properties

5-Nitrothiophene-3-carbaldehyde plays a crucial role in biochemical reactions due to its reactive aldehyde group. It interacts with enzymes, proteins, and other biomolecules through nucleophilic addition reactions. For instance, it can form Schiff bases with amino groups in proteins, leading to the formation of imine linkages. This interaction can alter the structure and function of proteins, affecting their enzymatic activity. Additionally, this compound can undergo redox reactions, influencing the oxidative state of cells and impacting various metabolic pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure time. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in oxidative stress response and apoptosis. It can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can result in enzyme inhibition or activation, depending on the target molecule. For instance, this compound can inhibit the activity of certain enzymes by forming covalent adducts with their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vivo studies have also demonstrated that prolonged exposure to this compound can result in chronic toxicity and adverse effects on organ function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response. At high doses, this compound can cause adverse effects, such as oxidative stress, inflammation, and tissue damage. These effects are dose-dependent and can vary between different animal species .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These interactions can impact cellular homeostasis and contribute to the overall biological effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can also accumulate in specific tissues, depending on its physicochemical properties and the presence of binding sites. This distribution can influence the localization and intensity of its biological effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within cells can determine its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

5-nitrothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNBTUBCTXNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226354
Record name 2-Nitrothiophene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75428-45-4
Record name 2-Nitrothiophene-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrothiophene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitrothiophene-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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